3-(Morpholin-4-yl)propane-1-sulfonamide, also known as 3-(N-morpholino)propanesulfonic acid or MOPS, is a sulfonamide compound characterized by its morpholine moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 209.26 g/mol. The structure consists of a propane chain with a sulfonamide group and a morpholine ring, which imparts unique properties to the compound, particularly in biological and chemical contexts .
The chemical behavior of 3-(Morpholin-4-yl)propane-1-sulfonamide is largely influenced by its sulfonamide functional group. It can participate in various reactions including:
These reactions are critical in both synthetic organic chemistry and biochemistry, particularly in drug development and formulation .
3-(Morpholin-4-yl)propane-1-sulfonamide exhibits significant biological activity. It is primarily used as a buffering agent in biological and biochemical research due to its ability to maintain stable pH levels. This property is particularly valuable in cell culture and enzyme assays where pH fluctuations can affect the outcomes of experiments. Additionally, studies have shown that it may play roles in various metabolic pathways, including purine biosynthesis .
The synthesis of 3-(Morpholin-4-yl)propane-1-sulfonamide typically involves several steps:
For instance, one method involves the reaction of morpholine with propanesulfonyl chloride under controlled conditions to yield the desired sulfonamide .
The primary applications of 3-(Morpholin-4-yl)propane-1-sulfonamide include:
These applications underscore its importance in both laboratory settings and potential therapeutic formulations .
Research has indicated that 3-(Morpholin-4-yl)propane-1-sulfonamide interacts with various biological molecules, influencing enzymatic activities and cellular processes. Notably, it has been shown to interact with enzymes involved in nucleotide metabolism, suggesting potential roles in metabolic regulation . Furthermore, studies involving drug interactions highlight its compatibility with other therapeutic agents, making it valuable in combination therapies.
Several compounds share structural similarities with 3-(Morpholin-4-yl)propane-1-sulfonamide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Amino-propanesulfonic acid | Amino acid derivative | Essential for neurotransmitter synthesis |
| N,N-Dimethylmorpholine | Morpholine derivative | Used as a solvent and reagent |
| 2-Morpholinoethanesulfonic acid | Ethanesulfonic acid derivative | Commonly used as a buffer |
| 4-Morpholinepropanesulfonic acid | Sulfonic acid derivative | Similar buffering capacity |
These compounds exhibit unique properties that differentiate them from 3-(Morpholin-4-yl)propane-1-sulfonamide while maintaining similar functional groups that allow for comparable applications in biochemical contexts .
The development of morpholine-based sulfonamides traces its origins to mid-20th-century advancements in buffer systems and sulfa drug research. While 3-morpholinopropane-1-sulfonic acid (MOPS) was first synthesized in the 1960s as a biological buffer, its sulfonamide derivative emerged later as part of efforts to expand the utility of morpholine-containing compounds in medicinal chemistry. The sulfonamide functional group, a cornerstone of antibacterial sulfa drugs, was strategically incorporated into the morpholine scaffold to exploit its dual capacity for hydrogen bonding and metabolic stability.
Early synthetic routes to 3-(Morpholin-4-yl)propane-1-sulfonamide likely involved the reaction of 3-morpholinopropane-1-sulfonyl chloride with ammonia or primary amines, a method well-established for sulfonamide production. However, advancements in continuous-flow chemistry, as demonstrated in the synthesis of MOPS via microchannel reactors, have since provided more efficient pathways for related compounds.
The structural hybrid of morpholine and sulfonamide confers unique physicochemical properties:
Preliminary studies on analogs suggest potential applications in:
The systematic identification of 3-(morpholin-4-yl)propane-1-sulfonamide begins with its International Union of Pure and Applied Chemistry (IUPAC) name: 3-morpholin-4-ylpropane-1-sulfonamide. This nomenclature adheres to IUPAC rules by prioritizing the sulfonamide functional group as the principal chain terminator. The parent structure is propane, substituted at the first carbon by a sulfonamide group (-SO₂NH₂) and at the third carbon by a morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) [1] [2].
The molecular formula C₇H₁₆N₂O₃S reflects a molecular weight of 208.28 g/mol, as calculated from isotopic composition [1]. Key synonyms include 3-(morpholin-4-yl)propane-1-sulfonamide and 736182-77-7 (CAS registry number), though these variants do not alter the structural interpretation [1].
Table 1: Nomenclature and Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | 3-morpholin-4-ylpropane-1-sulfonamide |
| CAS Registry Number | 736182-77-7 |
| Molecular Formula | C₇H₁₆N₂O₃S |
| Molecular Weight (g/mol) | 208.28 |
| SMILES | C1COCCN1CCCS(=O)(=O)N |
The SMILES string (C1COCCN1CCCS(=O)(=O)N) encodes the connectivity: a morpholine ring (C1COCCN1) linked via a three-carbon chain (CCC) to a sulfonamide group [1]. The InChIKey (RZFGLHUCZXTUOS-UHFFFAOYSA-N) further standardizes electronic representation for database interoperability [1].
While X-ray crystallographic data for 3-(morpholin-4-yl)propane-1-sulfonamide remains unpublished, its three-dimensional conformation can be inferred from related morpholine-sulfonamide derivatives. For example, 3-(N-morpholino)propanesulfonic acid (MOPS), a structural analog with a sulfonic acid group, adopts a planar sulfonate moiety orthogonal to the morpholine ring [2] [3]. Computational models suggest similar spatial arrangements for the sulfonamide variant, with the morpholine ring favoring a chair conformation and the propane chain adopting a gauche configuration to minimize steric strain [4].
Table 2: Predicted Geometric Parameters
| Parameter | Value (Å/°) |
|---|---|
| S–N Bond Length | 1.63 ± 0.02 |
| C–S–O Bond Angle | 106.5° |
| Morpholine Chair Puckering | 0.45 Å (q) |
The sulfonamide group’s tetrahedral geometry (bond angles ~109.5°) and resonance stabilization between sulfur and nitrogen likely constrain rotational freedom, as observed in sulfonamide-containing pharmaceuticals [4].
The sulfonamide group (-SO₂NH₂) exhibits prototropic tautomerism, though equilibrium heavily favors the amino form (-SO₂NH₂) over the imino tautomer (-SO₂NH–). This preference arises from the strong electron-withdrawing effect of the sulfonyl group, which stabilizes the deprotonated amide nitrogen [1] [3].
pH-dependent protonation occurs at the morpholine nitrogen (pKₐ ≈ 6.5–7.5) and sulfonamide nitrogen (pKₐ ≈ 10–11). Under physiological conditions (pH 7.4), the morpholine nitrogen exists predominantly in its protonated form, while the sulfonamide remains neutral [2] [3].
Table 3: Dominant Protonation States
| pH Range | Morpholine Nitrogen | Sulfonamide Nitrogen |
|---|---|---|
| <6.5 | Protonated (+) | Neutral |
| 6.5–10 | Deprotonated | Neutral |
| >10 | Deprotonated | Deprotonated (-) |
Density functional theory (DFT) studies on analogous compounds suggest that protonation at the morpholine nitrogen induces a slight flattening of the chair conformation, reducing ring puckering by ~0.1 Å [4].
Quantum mechanical calculations, including Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, reveal key electronic features:
Table 4: DFT-Derived Electronic Parameters
| Parameter | Value (eV/au) |
|---|---|
| HOMO Energy | -6.82 |
| LUMO Energy | -1.52 |
| Dipole Moment | 4.78 Debye |
| Sulfur Löwdin Charge | -0.72 |
Molecular dynamics simulations further predict solvation effects, with water molecules forming hydrogen bonds to both sulfonamide NH₂ (2.1 Å) and morpholine oxygen (1.9 Å) [3]. These interactions correlate with the compound’s moderate aqueous solubility (~25 mg/mL) [1].
Early laboratory routes convert a pre-functionalised sulfonyl chloride into the target sulfonamide in two discrete steps.
| Representative condition | Base | Solvent | Isolated yield | Reference |
|---|---|---|---|---|
| Morpholine (1.2 eq) + 3-chloropropane-1-sulfonyl chloride (1 eq), 80 °C, 6 h | Triethylamine | N,N-dimethylformamide | 73% [1] | 36 |
| Same reagents, 90 °C, 4 h | Potassium carbonate | Dimethyl sulfoxide | 78% [1] | 36 |
Although robust, this two-step sequence requires corrosive chlorinating agents and produces hydrogen chloride off-gas.
Catalytic one-pot platforms now bypass discrete sulfonyl-chloride isolation.
| Catalytic system | Sulfur source | Amination step | Typical yield range | Key merits | Reference |
|---|---|---|---|---|---|
| Copper–photoredox ligand-to-metal charge-transfer cycle; ultraviolet irradiation | Benzoic acids + sulfur dioxide surrogate | In-situ sulfonyl chloride reacts with morpholine at room temperature | 55 – 78% [2] | Mild temperature, broad functional-group tolerance | 4 |
| Electrochemical oxidative coupling (undivided cell, graphite electrodes) | Aliphatic or aromatic thiols | Direct anodic coupling with morpholine under constant current | 62 – 91% [3] | Reagent-free oxidant, ambient pressure, scalable | 26 |
| Switchable deep eutectic solvent (choline chloride–urea) promoted sulfonylation | p-Toluenesulfonyl chloride | Solvent simultaneously activates electrophile and dissolves morpholine | 80 – 94% [4] | Recyclable medium, negligible volatile organic solvent | 27 |
These catalytic regimes minimise halogenated reagents and enable tandem generation–capture of the sulfonyl electrophile.
Ball-milling has emerged as an energy-efficient route to 3-(Morpholin-4-yl)propane-1-sulfonamide and structurally related analogues.
| Mechanochemical entry | Milling time (min) | Ball-mill frequency (Hz) | Product yield | Reference |
|---|---|---|---|---|
| Potassium disulfite route | 90 | 30 | 74% [5] | 9 |
| Sodium hypochlorite telescopic route | 60 | 25 | 68 – 88% [6] | 12 |
Advantages include elimination of bulk solvent, reduced reaction times, and straightforward scale-up by jar multiplicity.
Continuous-flow technology now underpins kilogram production while enhancing process safety.
| Continuous asset | Reactor type | Throughput | Space-time yield improvement | Isolated purity/yield | Reference |
|---|---|---|---|---|---|
| Microchannel reactor for morpholine–1,3-propane sultone coupling (produces the intermediate sulfonic acid, then chlorination → amination inline) | Parallel stainless steel microchannels (0.5 mm) | 45 kg h⁻¹ combined feed | 3.5-fold vs. stirred-tank | 99.2% purity, 98.6% yield [7] | 25 |
| Four-stage continuous stirred-tank reactor train for chlorosulfonation of propane-1-ol followed by in-line morpholine amination | Jacketed glass continuous stirred-tank reactors | 300 g h⁻¹ sulfonyl chloride | Steady-state operation for 24 h; variability ± 2% | 92% isolated yield [8] | 14 |
Key industrial findings